Structure of deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine
Structure of deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine
An In-depth Technical Guide to the Structure of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine
Abstract
The strategic incorporation of deuterium into pharmacologically active molecules is a pivotal strategy in modern drug discovery, offering the potential to favorably modulate metabolic profiles and enhance therapeutic indices.[1][2] This guide provides a comprehensive technical overview of the synthesis and structural elucidation of a deuterated analogue of 4-(3-Methoxy-4-nitrophenyl)morpholine, a compound of interest in medicinal chemistry. We present a proposed synthetic pathway for the selective deuteration of the methoxy group and outline a rigorous analytical workflow for the definitive structural characterization of the resulting isotopically labeled compound. This document is intended for researchers, scientists, and drug development professionals engaged in the design and analysis of novel deuterated chemical entities.
Introduction: The Rationale for Deuteration
The substitution of hydrogen with its stable isotope, deuterium, is a subtle molecular modification that can have profound effects on the pharmacokinetic properties of a drug candidate.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE).[2] This effect can slow down metabolic processes that involve the cleavage of a C-H bond, a common pathway in drug metabolism.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to:
-
Improve Metabolic Stability: Reduce the rate of metabolic degradation, leading to a longer half-life and potentially reduced dosing frequency.[1][2]
-
Decrease Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts, thereby improving the safety profile of a drug.[2]
-
Enhance Bioavailability: A slower rate of first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.
The methoxy group in 4-(3-Methoxy-4-nitrophenyl)morpholine represents a potential site for oxidative metabolism. Therefore, the synthesis of a deuterated version, specifically with a trideuteromethoxy group (-OCD₃), is a logical step in a drug discovery program to investigate the potential benefits of isotopic labeling.
Molecular Structure of 4-(3-Methoxy-4-nitrophenyl)morpholine
The parent compound, 4-(3-Methoxy-4-nitrophenyl)morpholine, possesses the following structural characteristics:
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Core Scaffolds: A morpholine ring attached to a nitrophenyl group, which is further substituted with a methoxy group.
Caption: Molecular structure of 4-(3-Methoxy-4-nitrophenyl)morpholine.
Proposed Synthesis of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine
The synthesis of the deuterated target compound can be approached through a multi-step process, beginning with a suitable starting material that allows for the late-stage introduction of the deuterated methoxy group. A plausible retro-synthetic analysis suggests that a key intermediate would be a phenolic precursor.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine.
Step-by-Step Experimental Protocol
2.2.1. Synthesis of 4-(3-Hydroxy-4-nitrophenyl)morpholine (Intermediate)
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Reaction Setup: To a solution of 4-fluoro-2-hydroxy-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(3-hydroxy-4-nitrophenyl)morpholine.
2.2.2. Synthesis of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine
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Reaction Setup: To a solution of 4-(3-hydroxy-4-nitrophenyl)morpholine (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and deuterated methyl iodide (CD₃I, 1.5 eq).
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final deuterated product.
Structural Elucidation of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous confirmation of the structure and isotopic purity of the synthesized deuterated compound.[6]
Analytical Workflow Diagram
Caption: Analytical workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the incorporation of deuterium and determining its specific location within the molecule.[6]
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¹H NMR: The proton NMR spectrum is expected to show the absence of a signal corresponding to the methoxy protons, which would be present in the non-deuterated analogue. The remaining aromatic and morpholine proton signals should be consistent with the proposed structure.
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²H NMR: The deuterium NMR spectrum should exhibit a single resonance signal, confirming the presence of deuterium in the methoxy group.[7][8]
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¹³C NMR: The carbon NMR spectrum will show a characteristic multiplet for the deuterated methoxy carbon due to C-D coupling.
3.2.1. Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.0 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~3.8 | t | 4H | -O-CH₂- (Morpholine) |
| ~3.1 | t | 4H | -N-CH₂- (Morpholine) |
Note: The signal for the -OCH₃ protons at ~3.9 ppm in the parent compound will be absent.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of the deuterated compound and to assess the degree of deuterium incorporation. The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated molecule (C₁₁H₁₁D₃N₂O₄).
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[9][10][11]
3.4.1. Protocol for Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the deuterated compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
3.4.2. Expected Crystallographic Data
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 8-12 |
| b (Å) | 10-15 |
| c (Å) | 12-18 |
| β (°) | 90-105 |
| Z | 4 |
| R-factor | < 0.05 |
The crystal structure is expected to reveal the conformation of the morpholine ring (likely a chair conformation) and the relative orientation of the substituted nitrophenyl group.[12] Intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal packing will also be elucidated.
Conclusion
This technical guide has outlined a comprehensive strategy for the synthesis and structural elucidation of deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine. The proposed synthetic route offers a practical approach for the selective incorporation of a trideuteromethoxy group. The detailed analytical workflow, combining NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, provides a robust framework for the definitive characterization of the final product. The successful execution of these methodologies will yield a well-characterized deuterated molecule, enabling further investigation into its metabolic stability and potential as an improved therapeutic agent.
References
- Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
-
Wikipedia. Deuterium NMR. Available at: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 11(5), 529-548. Available at: [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067-1070. Available at: [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium‐and Tritium‐Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2902-2926. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium‐and Tritium‐Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2902-2926. Available at: [Link]
-
X-Chem. (2024). Flow Chemistry for Contemporary Isotope Labeling. Available at: [Link]
-
Barham, J. P., Coulthard, G., & John, M. P. (2016). Selective deuteration of (hetero) aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 14(16), 3939-3942. Available at: [Link]
- Google Patents. (2012). US8093422B2 - Method for deuteration of an aromatic ring.
-
Chen, J., & Zhang, J. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(11), 3163. Available at: [Link]
-
Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
-
Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Available at: [Link]
-
Niazi, A., & Bagheban-Shahri, F. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Journal of Chemical Health Risks, 2(4), 21-28. Available at: [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
Parkin, S. (2007). X-Ray Crystallography of Chemical Compounds. American Pharmaceutical Review, 10(6), 112-119. Available at: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
-
Longdom Publishing. (2025). X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. Journal of Physical Chemistry & Biophysics, 15, 435. Available at: [Link]
-
Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
Marquette University. (2021). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. Available at: [Link]
-
Sajiki, H., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529. Available at: [Link]
-
PubChem. (n.d.). 4-(3-methoxy-4-nitrophenyl)morpholine. Retrieved from [Link]
-
Mesmer, R. E., & Gillespie, S. E. (2008). Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Journal of Solution Chemistry, 37(6), 857-874. Available at: [Link]
-
ChemRxiv. (2021). Metal-free, Selective Ortho-Deuteration of N-heterocyclic oxides. Available at: [Link]
-
US EPA. (2023). Morpholine, 4-(3-methoxy-4-nitrophenyl)-. Retrieved from [Link]
-
ResearchGate. (2018). Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. Available at: [Link]
-
ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Available at: [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1369. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -. Available at: [Link]
- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Quickcompany. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved from [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-(3-methoxy-4-nitrophenyl)morpholine (C11H14N2O4) [pubchemlite.lcsb.uni.lu]
- 4. 4-(3-Methoxy-4-nitrophenyl)morpholine | CAS 6950-88-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 9. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
